5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine
CAS No.:
Cat. No.: VC13607405
Molecular Formula: C6H4ClF3N2S
Molecular Weight: 228.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4ClF3N2S |
|---|---|
| Molecular Weight | 228.62 g/mol |
| IUPAC Name | 5-chloro-2-methylsulfanyl-4-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
| Standard InChI Key | IRPJOYRKSXBYBE-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)C(F)(F)F)Cl |
| Canonical SMILES | CSC1=NC=C(C(=N1)C(F)(F)F)Cl |
Introduction
Structural Identification and Molecular Properties
5-Chloro-2-(methylthio)-4-(trifluoromethyl)pyrimidine belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₆H₄ClF₃N₂S, with a molecular weight of 228.62 g/mol . The substituents are positioned as follows:
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Chlorine at position 5
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Methylthio group (-SCH₃) at position 2
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Trifluoromethyl group (-CF₃) at position 4
Table 1: Key Structural and Physical Properties
Note: The CAS number 919116-36-2 corresponds to 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, a positional isomer with swapped chlorine and trifluoromethyl groups . This highlights the importance of regiochemistry in defining compound identity.
Synthetic Methodologies
Alternative Pathways
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Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could introduce the trifluoromethyl group post-ring formation, though fluorinated reagents pose handling challenges.
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Thiomethylation: Introducing the -SCH₃ group via alkylation of a thiol intermediate, as seen in analogues .
Functional Applications
Pharmaceutical Intermediates
Pyrimidine derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) are prized in drug discovery for their metabolic stability and binding affinity. For example:
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NF-κB/AP-1 inhibitors: A structurally related compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide, showed potent inhibition of proinflammatory transcription factors .
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Antiviral agents: Trifluoromethylpyrimidines are explored for protease inhibition due to their hydrophobic and electronegative properties.
Agrochemical Uses
The trifluoromethyl group enhances lipophilicity, aiding pesticide penetration into plant tissues. Chlorine atoms contribute to electrophilic reactivity, enabling covalent interactions with biological targets .
Electronic Materials
Fluorinated pyrimidines may serve as electron-deficient components in organic semiconductors or liquid crystals, though this application remains underexplored for the target compound .
| Parameter | Assessment |
|---|---|
| Flammability | Low |
| Reactivity | Moderate |
| Health Hazards | Acute toxicity |
| Environmental Impact | Not biodegradable |
Future Research Directions
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Synthetic Optimization: Developing regioselective methods to isolate the 5-chloro-4-CF₃ isomer.
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Biological Screening: Evaluating kinase or protease inhibition potential in vitro.
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Material Science Applications: Testing charge transport properties in thin-film devices.
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